4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Overview
Description
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, a thiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiazole ring is then constructed, and finally, the benzoic acid moiety is attached. Each step requires specific reagents and conditions, such as the use of trifluoromethylating agents, thiazole-forming reagents, and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential pharmacological properties are being explored for therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with specific biological targets
Mechanism of Action
The mechanism of action of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The pyrazole and thiazole rings contribute to the compound’s overall activity by facilitating specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzoic acid: Shares the trifluoromethyl and benzoic acid moieties but lacks the pyrazole and thiazole rings.
Pyrazole derivatives: Contain the pyrazole ring but may not have the trifluoromethyl group or thiazole ring.
Thiazole derivatives: Feature the thiazole ring but may not include the trifluoromethyl group or pyrazole ring.
Uniqueness
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid is unique due to the combination of its trifluoromethyl group, pyrazole ring, thiazole ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)11-5-6-18-20(11)13-19-10(7-23-13)8-1-3-9(4-2-8)12(21)22/h1-7H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBEBYGFUYDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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